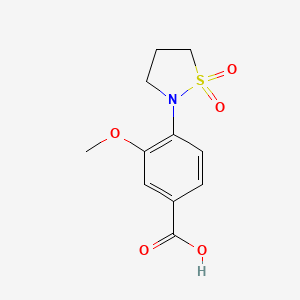
4-(1,1-Dioxo-1lambda6-isothiazolidin-2-yl)-3-methoxybenzoic acid
Cat. No. B8571407
M. Wt: 271.29 g/mol
InChI Key: SNRWXZCWFBKNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08816079B2
Procedure details


Using methyl 4-amino-3-methoxybenzoate (1.22 g) and 3-chloropropane-1-sulfonyl chloride (1.1 mL) and by the reaction and treatment in the same manner as in Preparation Example 16, the title compound (1.05 g) was obtained.


Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].Cl[CH2:15][CH2:16][CH2:17][S:18](Cl)(=[O:20])=[O:19]>>[O:19]=[S:18]1(=[O:20])[CH2:17][CH2:16][CH2:15][N:1]1[C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[O:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.22 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C(=O)OC)C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCS(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by the reaction and treatment in the same manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as in Preparation Example 16
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=S1(N(CCC1)C1=C(C=C(C(=O)O)C=C1)OC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.05 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
